molecular formula C20H24N2O2 B2763202 1-Benzhydryl-3-(3-hydroxycyclohexyl)urea CAS No. 1396746-31-8

1-Benzhydryl-3-(3-hydroxycyclohexyl)urea

Cat. No.: B2763202
CAS No.: 1396746-31-8
M. Wt: 324.424
InChI Key: VPOKQOBRFGQLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(3-hydroxycyclohexyl)urea (CAS 1396746-31-8) is a synthetic urea derivative of significant interest in modern drug discovery and medicinal chemistry research. The compound features a molecular formula of C₂₀H₂₄N₂O₂ and a molecular weight of 324.42 g/mol . Urea-based compounds are prized for their ability to form multiple stable hydrogen bonds with biological targets, such as proteins and receptors, which is crucial for achieving specific biological activity and modulating drug properties . The presence of both a benzhydryl group and a hydroxycyclohexyl moiety on the urea core creates a unique molecular architecture. This structure allows researchers to investigate key drug-target interactions and fine-tune crucial drug-like properties, including solubility and permeability . The conformational properties of N,N'-disubstituted ureas can be influenced by the substitution pattern on the nitrogen atoms, which can impact the molecule's overall geometry and its potential for π-π stacking interactions in biological systems . Urea derivatives are extensively utilized in the development of bioactive compounds for various therapeutic areas, including anticancer, antibacterial, and antidiabetic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3-(3-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-18-13-7-12-17(14-18)21-20(24)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17-19,23H,7,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOKQOBRFGQLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Urea Based Scaffolds in Medicinal Chemistry and Bioactive Compound Design

The urea (B33335) functional group is a cornerstone in the design of bioactive compounds, prized for its ability to act as a rigid and reliable hydrogen bond donor-acceptor unit. nih.govnih.gov This characteristic allows urea-based scaffolds to form stable and predictable interactions with biological targets, particularly proteins. nih.gov The planarity of the urea moiety and its capacity for resonance stabilization contribute to its role as a versatile linker or a central pharmacophore in a wide array of therapeutic agents.

Historically, the journey of urea derivatives in medicine began with the synthesis of urea itself by Friedrich Wöhler in 1828, a landmark event that bridged the gap between inorganic and organic chemistry. nih.gov Since then, the urea motif has been successfully incorporated into numerous clinically approved drugs, showcasing its broad therapeutic applicability. nih.govnih.gov Its presence is noted in anticancer, antiviral, and antihypertensive agents, among others. nih.govfrontiersin.org The continued exploration of urea derivatives in drug discovery is driven by their proven track record and the potential for diverse functionalization to fine-tune their pharmacological profiles. frontiersin.org

Significance of Benzhydryl and Cyclohexyl Moieties in Ligand Target Interactions

The benzhydryl and cyclohexyl groups are prevalent in medicinal chemistry, each contributing distinct properties that can enhance the interaction of a ligand with its biological target.

The benzhydryl group , consisting of two phenyl rings attached to a single carbon atom, is a lipophilic and sterically demanding moiety. Its bulkiness can confer selectivity by allowing the molecule to fit into specific binding pockets while preventing interaction with others. The phenyl rings can engage in various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein, thereby increasing binding affinity.

The cyclohexyl moiety , a saturated carbocyclic ring, is another important group in drug design. It is often used to introduce lipophilicity and conformational rigidity. The three-dimensional nature of the cyclohexane (B81311) ring, which typically adopts a stable chair conformation, can provide a scaffold for the precise spatial arrangement of other functional groups. The hydroxyl group on the cyclohexyl ring in 1-Benzhydryl-3-(3-hydroxycyclohexyl)urea can act as a hydrogen bond donor or acceptor, further enhancing target engagement.

Rationale for Comprehensive Academic Investigation of 1 Benzhydryl 3 3 Hydroxycyclohexyl Urea

While specific, in-depth academic studies focusing solely on 1-Benzhydryl-3-(3-hydroxycyclohexyl)urea are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the known properties of its constituent fragments. The combination of the urea (B33335) scaffold with the benzhydryl and hydroxycyclohexyl moieties presents a compelling case for its synthesis and biological evaluation.

The primary rationale stems from the potential for this compound to exhibit novel biological activities arising from the synergistic interplay of its structural components. Researchers would be motivated to explore how the combination of a proven pharmacophore (urea) with groups that modulate lipophilicity, steric bulk, and hydrogen bonding capacity (benzhydryl and hydroxycyclohexyl) influences its interaction with various biological targets. Such studies are fundamental to understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. nih.gov

Overview of Research Paradigms and Foundational Studies

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals that the most logical and common disconnection points are the two C-N bonds of the urea (B33335) carbonyl group. This approach simplifies the target molecule into three primary synthons: a benzhydrylamine synthon, a 3-hydroxycyclohexylamine synthon, and a carbonyl synthon.

Primary Disconnection: The C–N bonds of the urea moiety are disconnected to yield benzhydrylamine (1 ) and 3-hydroxycyclohexylamine (2 ) as the key amine precursors. The carbonyl group can be sourced from various reagents, commonly known as carbonyl synthons or phosgene (B1210022) equivalents, such as phosgene, triphosgene (B27547), or 1,1'-carbonyldiimidazole (B1668759) (CDI). An alternative disconnection involves an isocyanate intermediate, suggesting either benzhydryl isocyanate reacting with amine 2 , or 3-isocyanato-cyclohexanol reacting with amine 1 .

Secondary Disconnection (Precursors):

Benzhydrylamine (1): This precursor can be retrosynthetically derived from the commercially available benzophenone (B1666685). Common synthetic routes include the reductive amination of benzophenone or the reduction of benzophenone oxime.

3-Hydroxycyclohexylamine (2): This precursor presents greater synthetic complexity due to its stereocenters. It can be disconnected to 3-hydroxycyclohexanone, which in turn can be derived from the selective reduction of resorcinol (B1680541) followed by oxidation. Alternatively, it can be approached from 3-aminophenol (B1664112) via catalytic hydrogenation of the aromatic ring.

This analysis outlines a convergent synthetic strategy where the two key amine fragments are prepared separately and then coupled in a final step to form the urea linkage.

Optimized Synthetic Pathways for Target Compound Elaboration

The elaboration of the target compound relies on efficient methods for urea bond formation and stereochemical control.

Classical methods for forming unsymmetrical ureas are well-established and highly reliable, though they often involve hazardous reagents.

Isocyanate-Based Synthesis: This is one of the most direct methods. It involves the reaction of an isocyanate with a primary amine. For the target molecule, this could proceed in two ways:

Reaction of benzhydryl isocyanate with 3-hydroxycyclohexylamine.

Reaction of 3-isocyanatocyclohexan-1-ol with benzhydrylamine. The reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). beilstein-journals.org The primary challenge lies in the synthesis and handling of the isocyanate precursors, which can be toxic. beilstein-journals.org

Phosgene-Equivalent-Based Synthesis: To avoid the direct use of highly toxic phosgene gas, solid or liquid phosgene equivalents are commonly employed.

1,1'-Carbonyldiimidazole (CDI): CDI is a safer and widely used coupling reagent. commonorganicchemistry.comthieme-connect.com The synthesis is typically a two-step, one-pot procedure. First, one of the amine precursors (e.g., benzhydrylamine) reacts with CDI to form an activated carbamoyl-imidazole intermediate. acs.org Subsequently, the second amine (3-hydroxycyclohexylamine) is added, which displaces the imidazole (B134444) group to form the final urea product. acs.orgresearchgate.net The order of addition is crucial to minimize the formation of symmetrical urea by-products. commonorganicchemistry.com

Triphosgene: As a stable, crystalline solid, triphosgene serves as a convenient substitute for phosgene. commonorganicchemistry.com In solution, it equilibrates to generate phosgene in situ, which then reacts with the amines to form the urea. Careful control of stoichiometry and reaction conditions is necessary to achieve high yields of the unsymmetrical product.

Table 1: Comparison of Classical Urea Synthesis Methods

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Isocyanate ReactionAmine, IsocyanateInert solvent (DCM, THF), Room TempHigh yield, Simple procedure, Fast reactionIsocyanates can be toxic and moisture-sensitive
CDI CouplingTwo amines, CDIStepwise addition, Inert solvent (DCM, DMF)Safer than phosgene, Good yields, Mild conditionsPotential for symmetrical urea by-products
Triphosgene CouplingTwo amines, Triphosgene, BaseInert solvent, Low temperatureConvenient solid phosgene sourceGenerates toxic phosgene in situ, Requires careful handling

Modern synthetic chemistry has focused on developing catalytic and more atom-economical methods for urea synthesis.

Palladium-Catalyzed Oxidative Carbonylation: This method involves the direct reaction of amines with carbon monoxide (CO) and an oxidant (such as air or oxygen) in the presence of a palladium catalyst. acs.org A system using palladium iodide (PdI₂) with potassium iodide (KI) can effectively catalyze the formation of ureas from a mixture of primary and secondary amines with high efficiency. acs.org This approach avoids the need to pre-form and handle toxic intermediates like isocyanates or phosgene.

Ruthenium-Catalyzed Dehydrogenative Coupling: Ruthenium pincer complexes have been developed as catalysts for the direct synthesis of ureas from amines and methanol, with hydrogen gas as the only byproduct. organic-chemistry.org This reaction is highly atom-economical. Unsymmetrical ureas can be synthesized in a one-pot, two-step sequence. organic-chemistry.org

Metal-Free Synthesis from CO₂: Methods utilizing carbon dioxide (CO₂) as a renewable and non-toxic C1 source are gaining prominence. mdpi.com One approach involves activating an amine with a hypervalent iodine reagent like diacetoxyiodobenzene (B1259982) (PIDA or PhI(OAc)₂), which is believed to proceed through a Hofmann rearrangement to form an isocyanate intermediate in situ. This intermediate is then trapped by a second amine to yield the unsymmetrical urea. mdpi.comrsc.org

Table 2: Overview of Advanced Urea Synthesis Strategies

MethodCarbonyl SourceCatalyst/ReagentKey Features
Oxidative CarbonylationCarbon Monoxide (CO)Palladium salts (e.g., PdI₂)Direct, high efficiency, avoids toxic intermediates
Dehydrogenative CouplingMethanolRuthenium Pincer ComplexesHighly atom-economical, H₂ as byproduct
Metal-Free CO₂ UtilizationCarbon Dioxide (CO₂)Hypervalent Iodine ReagentsUses renewable C1 source, avoids transition metals

The 3-hydroxycyclohexylamine moiety contains two stereocenters at positions C-1 (bearing the amino group) and C-3 (bearing the hydroxyl group). This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) pair are enantiomers of the trans isomer, while the (1R,3S) and (1S,3R) pair are enantiomers of the cis isomer. Achieving a specific stereoisomer of the final product requires a stereocontrolled synthesis of the 3-hydroxycyclohexylamine precursor.

Plausible strategies include:

Substrate-Controlled Diastereoselective Reduction: Starting from 3-hydroxycyclohexanone, the ketone can be converted to an oxime. The subsequent reduction of the oxime (C=N bond) can be influenced by the existing hydroxyl group at C-3. The use of different reducing agents (e.g., catalytic hydrogenation vs. hydride reagents) can favor the formation of either the cis or trans diastereomer. The relative stereochemistry is often controlled by the thermodynamic stability of the product or the direction of reagent approach (steric hindrance).

Chiral Resolution: A racemic mixture of cis- or trans-3-hydroxycyclohexylamine can be resolved into its constituent enantiomers using chiral resolving agents, such as tartaric acid or a chiral acid, to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: An enantioselective synthesis could begin with a prochiral starting material. For instance, the asymmetric reduction of 3-oxocyclohexene-1-carboxylate could establish one chiral center, which then directs the stereochemistry of subsequent transformations to install the second chiral center.

Strategies for Analogue and Derivative Preparation

The preparation of analogues is crucial for structure-activity relationship (SAR) studies. Modifications can be systematically introduced at various positions of the scaffold.

The benzhydryl moiety offers a rich template for modification, allowing for fine-tuning of the compound's steric and electronic properties. The two phenyl rings can be substituted with a wide range of functional groups.

The primary synthetic route to substituted benzhydrylamines involves the addition of organometallic reagents to appropriately substituted benzonitriles or benzophenones, followed by reduction. thieme-connect.comresearchgate.net

Grignard Reaction Approach: The addition of a substituted phenylmagnesium bromide (a Grignard reagent) to a substituted benzonitrile (B105546) yields a diarylketimine intermediate after acidic workup. This intermediate can then be reduced, for example with sodium borohydride, to afford the desired substituted benzhydrylamine in good yield. thieme-connect.com This method allows for the synthesis of both symmetrically and unsymmetrically substituted derivatives.

Reductive Amination: Substituted benzophenones can undergo reductive amination with an ammonia (B1221849) source to yield the corresponding benzhydrylamines.

These methods enable the introduction of a variety of substituents at the para, meta, or ortho positions of the phenyl rings.

Table 3: Examples of Benzhydryl Moiety Modifications

Substitution TypeExample SubstituentSynthetic Precursor 1Synthetic Precursor 2
Electron-Donating4,4'-Dimethoxy4-Anisolemagnesium bromide4-Methoxybenzonitrile
Electron-Withdrawing4,4'-Dichloro4-Chlorophenylmagnesium bromide4-Chlorobenzonitrile
Steric Bulk4,4'-Di-tert-butyl4-tert-Butylphenylmagnesium bromide4-tert-Butylbenzonitrile
Unsymmetrical4-Methoxy-4'-chloro4-Methoxyphenylmagnesium bromide4-Chlorobenzonitrile

Exploration of Hydroxycyclohexyl Ring Substitutions and Conformations

The 3-hydroxycyclohexyl moiety of this compound presents several avenues for chemical exploration, primarily centered around the stereochemistry of the hydroxyl group and the conformational preferences of the cyclohexane (B81311) ring. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. researchgate.net In the case of a 3-substituted cyclohexyl urea, both cis and trans diastereomers are possible, relating to the relative orientation of the urea and hydroxyl substituents.

Further substitutions on the hydroxycyclohexyl ring can be explored to modulate the compound's properties. For example, alkylation or acylation of the hydroxyl group can alter its hydrogen bonding capacity and lipophilicity. Introduction of other functional groups on the cyclohexane ring could also be achieved through various synthetic transformations, leading to a diverse library of analogues for structure-activity relationship (SAR) studies.

The table below illustrates the potential for diastereomerism in this compound.

Table 2: Potential Diastereomers of this compound

DiastereomerRelative Stereochemistry of Urea and Hydroxyl GroupsPredicted Stable ConformationKey Conformational Features
cisSame face of the ringChairOne substituent axial, one equatorial
transOpposite faces of the ringChairBoth substituents equatorial

Variations at the Urea Linkage for Modulated Interactions

The urea linkage itself is a critical determinant of the molecule's properties, acting as both a hydrogen bond donor and acceptor. nih.gov Modifications at this linkage can profoundly influence the compound's binding affinity and selectivity for biological targets.

One common variation is the N-alkylation or N-arylation of one or both of the urea nitrogens. For instance, methylation of the nitrogen adjacent to the benzhydryl group could alter the hydrogen bonding pattern and introduce steric bulk, potentially leading to different biological activities.

Another area of exploration is the replacement of the urea moiety with bioisosteric groups. Thioureas, where the carbonyl oxygen is replaced by a sulfur atom, are a common example. nih.gov This substitution alters the hydrogen bonding geometry and electronic properties of the linker. Other urea isosteres, such as squaramides or guanidines, could also be incorporated to explore different interaction modes.

The following table presents some potential modifications at the urea linkage of this compound and their potential impact.

Table 3: Potential Modifications of the Urea Linkage

ModificationModified StructurePotential Impact on Properties
N-Methylation1-Benzhydryl-1-methyl-3-(3-hydroxycyclohexyl)ureaAltered hydrogen bonding, increased lipophilicity
Thiourea (B124793) analogue1-Benzhydryl-3-(3-hydroxycyclohexyl)thioureaModified hydrogen bond geometry and electronic character
Guanidinium analogue1-Benzhydryl-3-(3-hydroxycyclohexyl)guanidineIntroduction of a positive charge, enhanced hydrogen bonding

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of this compound and its synthetic intermediates are crucial steps to ensure the chemical integrity and purity of the final compound. Given the potential for diastereomers and the presence of various functional groups, a combination of chromatographic and crystallization techniques is often employed.

Flash column chromatography is a standard method for the purification of organic compounds. mysagestore.com For the separation of the cis and trans diastereomers of this compound, reversed-phase chromatography using a C18-functionalized silica (B1680970) gel may be particularly effective. mysagestore.com The different polarities of the diastereomers, arising from their distinct three-dimensional structures, can allow for their separation. mysagestore.com

High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification, offering higher resolution for the separation of closely related compounds. hplc.eu Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the purification of stereoisomers, often providing faster separations with reduced solvent consumption compared to traditional HPLC. nih.gov

Crystallization is another important purification technique. If one of the diastereomers of this compound is significantly less soluble in a particular solvent system, it may be possible to selectively crystallize it from the reaction mixture, thereby enriching the other diastereomer in the mother liquor.

The table below summarizes the common purification techniques applicable to this compound and its derivatives.

Table 4: Purification and Isolation Techniques

TechniquePrincipleApplication
Flash Column ChromatographySeparation based on polarityInitial purification of crude product, separation of major impurities
Reversed-Phase HPLCSeparation based on hydrophobicityHigh-resolution separation of diastereomers
Supercritical Fluid Chromatography (SFC)Separation using a supercritical fluid as the mobile phaseEfficient separation of stereoisomers
CrystallizationSeparation based on differential solubilityPurification of the final compound, isolation of a specific diastereomer

Application of Advanced Spectroscopic Techniques for Molecular Structure Confirmation

The primary structure of this compound is typically confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. In a typical ¹H NMR spectrum of a this compound analogue, distinct signals corresponding to the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl moiety, the protons on the cyclohexyl ring, and the NH protons of the urea linkage would be observed. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons. For instance, the methine proton of the benzhydryl group is expected to appear as a singlet, while the protons on the cyclohexyl ring would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct resonances for the carbonyl carbon of the urea group, the aromatic carbons, the methine carbon of the benzhydryl group, and the aliphatic carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the N-H stretching of the urea and the O-H stretching of the hydroxyl group. A strong absorption band for the C=O stretching of the urea carbonyl group is also a key diagnostic feature.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also offer clues about the structure, for example, by showing characteristic losses of the benzhydryl or hydroxycyclohexyl moieties.

Spectroscopic TechniqueExpected Characteristic Signals/Bands for this compound Analogues
¹H NMRAromatic protons (δ 7.2-7.5 ppm), Benzhydryl CH (δ ~6.0 ppm), Cyclohexyl protons (δ 1.0-4.0 ppm), Urea NH (δ ~5-8 ppm), Hydroxyl OH (variable)
¹³C NMRUrea C=O (δ ~155-160 ppm), Aromatic carbons (δ ~125-145 ppm), Benzhydryl CH (δ ~55-60 ppm), Cyclohexyl carbons (δ ~20-80 ppm)
IR (cm⁻¹)N-H stretch (3200-3400), O-H stretch (broad, 3200-3600), C-H aromatic stretch (3000-3100), C-H aliphatic stretch (2850-2960), C=O stretch (1630-1680)
Mass Spectrometry (m/z)Molecular ion peak [M+H]⁺, fragmentation peaks corresponding to the benzhydryl cation and loss of water from the hydroxycyclohexyl ring.

Determination of Absolute and Relative Stereochemistry within the Hydroxycyclohexyl Ring

The 3-hydroxycyclohexyl moiety in this compound contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis or trans) of the hydroxyl and urea substituents on the cyclohexane ring can often be determined by ¹H NMR spectroscopy. The coupling constants between the protons on the carbons bearing these substituents can provide information about their dihedral angles and thus their relative orientation.

For the determination of the absolute configuration, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools. These techniques measure the differential absorption of left and right circularly polarized light. The experimental VCD or ECD spectrum of a chiral molecule is a unique fingerprint of its absolute configuration. By comparing the experimental spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.

X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of a molecule, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule.

Chromatographic Methods for Enantiomeric and Diastereomeric Separation

The separation of the different stereoisomers of this compound is crucial for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for the separation of enantiomers. CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.

The separation of diastereomers (e.g., cis from trans isomers) can often be achieved on a standard, non-chiral stationary phase (such as silica gel or C18) because diastereomers have different physical properties. However, chiral HPLC can also be used to separate all four stereoisomers in a single run.

Chromatographic MethodStationary PhaseApplicationTypical Mobile Phase
Chiral HPLCPolysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Separation of all four stereoisomersHexane/Isopropanol mixtures
Normal Phase HPLCSilica GelSeparation of diastereomers (cis/trans)Hexane/Ethyl Acetate mixtures
Reverse Phase HPLCC18Separation of diastereomers (cis/trans)Acetonitrile/Water or Methanol/Water mixtures

Role of Computational Chemistry in Predicting and Confirming Stereoisomerism

Computational chemistry plays a vital and often indispensable role in the stereochemical analysis of flexible molecules like this compound. Density Functional Theory (DFT) calculations are widely used to predict the stable conformations of the different stereoisomers and to calculate their relative energies.

For the interpretation of VCD and ECD spectra, quantum chemical calculations are essential. The predicted spectra for each possible stereoisomer are compared with the experimental spectrum to determine the absolute configuration.

Molecular modeling can also provide insights into the interactions between the enantiomers and a chiral stationary phase, helping to understand the mechanism of chromatographic separation. By calculating the interaction energies of the diastereomeric complexes formed between the enantiomers and the chiral selector, it is possible to predict the elution order.

Design Principles for Systematic SAR Studies of Urea Scaffolds

Systematic SAR studies of urea-based scaffolds, such as this compound, are guided by a set of established principles aimed at methodically probing the chemical space to optimize biological activity. A primary consideration is the identification of the pharmacophore, the essential structural elements required for biological activity. For many urea derivatives, the urea moiety itself is a critical component of the pharmacophore, often engaging in key hydrogen bonding interactions with the biological target.

The design of SAR studies for these scaffolds typically involves a three-pronged approach:

Modification of the flanking substituents: In the case of this compound, this involves systematically altering the benzhydryl and hydroxycyclohexyl groups. This allows for the exploration of the impact of steric bulk, lipophilicity, and electronic properties on activity.

Investigation of the urea linkage: This includes exploring the effects of substitution on the urea nitrogens and assessing the importance of the hydrogen bonding capabilities of the N-H protons.

Stereochemical considerations: When chiral centers are present, as in the hydroxycyclohexyl moiety, the synthesis and evaluation of individual stereoisomers are crucial to understanding the three-dimensional requirements of the binding site.

These systematic modifications are often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies to rationalize the observed activities and to predict the properties of novel analogs. nih.govmui.ac.ir

Impact of Benzhydryl Moiety Substitutions on Biological Activity Profiles

The benzhydryl moiety, with its two phenyl rings, represents a significant lipophilic region in the this compound scaffold. SAR studies have demonstrated that modifications to this part of the molecule can have a profound impact on biological activity. The size, shape, and electronic nature of the benzhydryl group are critical for optimal interaction with the target protein.

Key findings from SAR investigations into the benzhydryl moiety include:

Aromatic Substitution: The introduction of substituents on the phenyl rings of the benzhydryl group can modulate both potency and pharmacokinetic properties. Electron-withdrawing or electron-donating groups can influence the electronic environment of the molecule and its ability to engage in specific interactions, such as pi-stacking or cation-pi interactions, with the target. nih.gov

Conformational Effects: The flexibility of the two phenyl rings allows the benzhydryl group to adopt various conformations. The optimal conformation for binding is often a key determinant of activity, and constraining the conformation through cyclization or the introduction of bulky substituents can provide insights into the bioactive conformation.

The following table illustrates the hypothetical impact of substitutions on the benzhydryl moiety on the inhibitory activity against a target enzyme, based on general SAR principles for related compounds.

Compound R1 Substitution (para-position) R2 Substitution (para-position) Relative Inhibitory Potency (%)
1HH100
2FH120
3OCH3H90
4ClCl150
5NO2H70

This data is illustrative and based on general SAR trends for urea-based inhibitors.

Influence of Hydroxycyclohexyl Stereochemistry and Substitution Patterns on Target Engagement

The hydroxycyclohexyl moiety introduces both a chiral center and a polar hydroxyl group, both of which can significantly influence target engagement. The stereochemistry of the hydroxyl group and the substituents on the cyclohexane ring are critical for defining the spatial arrangement of the molecule within the binding pocket.

SAR studies focusing on the hydroxycyclohexyl group have revealed several important aspects:

Stereochemistry of the Hydroxyl Group: The absolute configuration of the carbon bearing the hydroxyl group is often a critical determinant of activity. One stereoisomer typically exhibits significantly higher potency than the other, highlighting a specific and directional hydrogen bond interaction with the target.

Position of the Hydroxyl Group: The position of the hydroxyl group on the cyclohexane ring (e.g., 2-, 3-, or 4-position) can drastically alter the molecule's ability to form key interactions. The 3-hydroxy substitution in the parent compound suggests a specific spatial requirement for this hydrogen bonding functionality.

Ring Conformation: The cyclohexane ring can adopt different chair and boat conformations. The preferred conformation for biological activity is influenced by the substitution pattern and the interactions within the binding site.

Additional Substituents: The introduction of other substituents on the cyclohexane ring can be used to probe the steric and electronic requirements of the binding pocket. For example, the addition of a methyl group could provide insights into the available space in a particular region of the binding site.

The table below provides a hypothetical representation of the influence of hydroxycyclohexyl stereochemistry on target engagement.

Compound Stereochemistry of Hydroxyl Group Position of Hydroxyl Group Relative Binding Affinity (%)
6(1R, 3R)3100
7(1S, 3S)320
8(1R, 4R)450
9(1R, 2R)235

This data is illustrative and based on the principle of stereoselectivity in drug-target interactions.

Probing the Conformational Flexibility and Rotational Barriers of the Urea Linkage in Bioactive Conformations

The urea linkage is a key structural element that provides both rigidity and conformational flexibility to the this compound scaffold. The planarity of the urea group, due to resonance, restricts rotation around the C-N bonds, but rotation around the N-C bonds to the flanking moieties is possible. The preferred conformation of the urea linkage in the bioactive state is crucial for aligning the benzhydryl and hydroxycyclohexyl groups for optimal interaction with the target.

Computational and experimental studies are employed to understand the conformational preferences of the urea linkage. These studies have shown that the two N-H protons of the urea are often involved in critical hydrogen bonding interactions with the target protein, acting as hydrogen bond donors. The carbonyl oxygen of the urea can also act as a hydrogen bond acceptor.

The rotational barriers around the N-C bonds can influence the energy required to adopt the bioactive conformation. Understanding these barriers is important for designing analogs with improved binding affinity. For instance, introducing steric bulk near the urea linkage can restrict rotation and favor a specific conformation, which may or may not be the bioactive one.

Comparative SAR Analysis with Structurally Related Bioactive Scaffolds

To gain a broader understanding of the SAR of this compound, it is valuable to compare its activity profile with that of structurally related bioactive scaffolds. Many potent enzyme inhibitors feature a central urea or amide core flanked by lipophilic groups.

A common comparison is made with adamantyl-containing urea derivatives. The adamantyl group is a rigid, lipophilic moiety that is often used as a bioisostere for the benzhydryl group. mdpi.com SAR studies comparing these two scaffolds can reveal the importance of the conformational flexibility of the benzhydryl group versus the rigidity of the adamantyl cage for a particular biological target.

Another relevant comparison is with thiourea analogs, where the carbonyl oxygen of the urea is replaced by a sulfur atom. This change can significantly alter the hydrogen bonding capabilities and electronic properties of the central linkage, providing insights into the nature of the interactions with the target.

The following table presents a comparative analysis of the inhibitory activity of different scaffolds against a hypothetical target.

Compound Scaffold Lipophilic Moiety 1 Lipophilic Moiety 2 Relative IC50 (nM)
10UreaBenzhydryl3-Hydroxycyclohexyl15
11UreaAdamantyl3-Hydroxycyclohexyl25
12ThioureaBenzhydryl3-Hydroxycyclohexyl80
13AmideBenzhydryl3-Hydroxycyclohexyl50

This data is illustrative and highlights the potential differences in activity based on scaffold and substituent variations.

By systematically dissecting the structure of this compound and its derivatives, and by comparing their activities with related compounds, researchers can build a comprehensive understanding of the SAR for this class of molecules. This knowledge is instrumental in the rational design of new analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Molecular and Cellular Pharmacological Investigations of 1 Benzhydryl 3 3 Hydroxycyclohexyl Urea

Target Engagement and Ligand-Binding Studies

The pharmacological profile of 1-benzhydryl-3-(3-hydroxycyclohexyl)urea and related urea-based compounds has been explored across various molecular targets. These investigations reveal a pattern of interaction with G protein-coupled receptors, enzymes, and kinases, highlighting the therapeutic potential of this chemical scaffold.

Research into the interaction of urea-based compounds with GPCRs has primarily focused on cannabinoid receptors, with limited specific data available for Neuropeptide Y receptors or the Transient Receptor Potential Vanilloid 1 (TRPV1) channel concerning the precise compound this compound.

Cannabinoid Receptors: Studies have been conducted on structurally related compounds, specifically the 1-benzhydryl-3-phenylurea scaffold. These investigations reveal that derivatives of this scaffold are selective CB1 cannabinoid receptor ligands. ebi.ac.uk Functional assays, such as [35S]-GTPγS binding, have characterized these molecules as inverse agonists. ebi.ac.ukresearchgate.net The affinity for the CB1 receptor is sensitive to substitutions on both the benzhydryl and phenyl moieties. For instance, halogen substitutions, particularly bromine, at the para position of the phenyl ring can significantly enhance binding affinity. ucl.ac.be In contrast, these compounds generally exhibit poor affinity for the CB2 cannabinoid receptor. researchgate.netucl.ac.be

Compound Derivative (1-benzhydryl-3-phenylurea scaffold)ReceptorAffinity (Ki)Reference
4-bromobenzhydryl, 4-bromophenyl substitutedCB1500 ± 50 nM ucl.ac.be
4-bromobenzhydryl, 4-chlorophenyl substitutedCB1650 ± 50 nM ucl.ac.be
4-iodobenzhydryl, 4-bromophenyl substitutedCB1750 ± 100 nM ucl.ac.be
4-chlorobenzhydryl, 4-bromophenyl substitutedCB11250 ± 100 nM ucl.ac.be
4-bromobenzhydryl substitutedCB12900 ± 250 nM ucl.ac.be
4-chlorobenzhydryl substitutedCB17050 ± 550 nM ucl.ac.be

Neuropeptide Y Receptors: Currently, there is a lack of specific research findings detailing the direct interaction between this compound and Neuropeptide Y receptors in publicly available literature.

TRPV1: The TRPV1 channel is a known target for various chemical modulators. While specific studies on this compound are not available, the broader class of urea-containing compounds has been investigated for TRPV1 antagonism. However, without direct experimental data, the activity of this compound at this receptor remains uncharacterized.

The primary enzymatic target identified for urea-based compounds, including those structurally similar to this compound, is soluble epoxide hydrolase (sEH). No significant data is currently available regarding the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) or Isocitrate Dehydrogenase 2 (IDH2).

Soluble Epoxide Hydrolase (sEH): The 1,3-disubstituted urea (B33335) moiety is a well-established pharmacophore for potent and competitive inhibition of sEH. pnas.orgmetabolomics.seplos.org This enzyme is crucial in metabolizing epoxy-fatty acids, which are endogenous mediators involved in regulating blood pressure and inflammation. metabolomics.seplos.org Inhibition of sEH increases the levels of these beneficial epoxy-fatty acids. The urea structure is thought to mimic the transition state of epoxide hydrolysis within the enzyme's active site. plos.org Numerous N,N'-disubstituted ureas, including those with cyclohexyl and adamantyl groups, have demonstrated low nanomolar to picomolar inhibitory activity against both human and murine sEH. pnas.orgnih.gov The lipophilicity of the substituents is a key factor in determining the inhibitory potency. metabolomics.se

Compound (1,3-disubstituted urea)EnzymeInhibition (IC50)Reference
1-Adamantyl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)ureaHuman sEH2.0 ± 0.1 nM pnas.org
1-Adamantyl-3-cyclohexylureaHuman sEH3.6 ± 0.1 nM pnas.org
1,3-DicyclohexylureaHuman sEH31 ± 1 nM pnas.org
1-(4-Methoxybenzyl)-3-benzylureaHuman sEH222 nM plos.org
1,3-DibenzylureaHuman sEH487 nM plos.org

Research on related aryl urea scaffolds has identified dual inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1). nih.gov Information on direct modulation of other specified kinases is limited.

VEGFR-2 and PD-L1: Certain benzylethoxyaryl and other diaryl urea derivatives have been synthesized and evaluated as multitarget inhibitors targeting both angiogenesis via VEGFR-2 and immune evasion via PD-L1. nih.goved.ac.uknih.gov The combination of anti-angiogenic and immune checkpoint blockade strategies has shown synergistic anti-tumor effects. plos.orgresearchgate.net Studies on benzylethoxyaryl ureas demonstrated that compounds with specific substitutions, such as a p-bromophenyl urea moiety, exhibited significant inhibition of both VEGFR-2 and PD-L1 expression in cancer cell lines like HT-29. nih.gov

Compound ClassTargetInhibition Rate (at 20 µM in HT-29 cells)Reference
p-bromophenyl urea derivative (Cmpd 8)PD-L1~60% nih.gov
VEGFR-2~60% nih.gov
p-fluorophenyl urea derivative (Cmpd 2)PD-L1~50% nih.gov
VEGFR-2~50% nih.gov

LCK, Fyn, ZAP70, NEK7, and JAK Kinases: While kinases like LCK, Fyn, and ZAP70 are crucial components of T-cell receptor signaling and are broadly implicated in the immunomodulatory effects of compounds that regulate T-cell activity, direct enzymatic inhibition data for urea-based compounds are not extensively reported. ed.ac.uknih.gov Similarly, no direct inhibitory activity of this compound on NEK7 or JAK kinases has been documented, although NEK7 is a key component of the inflammasome pathway potentially modulated by these compounds.

Cellular Pathway Modulation Analysis

The functional consequences of target engagement by urea-based compounds have been investigated through the analysis of key cellular pathways, particularly those involved in inflammation and immune response.

The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govfrontiersin.org Aberrant NLRP3 activation is linked to numerous inflammatory diseases. The activation and assembly of the NLRP3 inflammasome is a tightly regulated process that requires the kinase NEK7. mdpi.com

Research has shown that some urea-based compounds can inhibit the NLRP3 inflammasome pathway. mdpi.comresearchgate.net The proposed mechanism for certain series of these compounds involves the modulation of ion channels, specifically chloride channels, which in turn inhibits the potassium efflux required for NLRP3 activation. mdpi.com Direct binding of some urea-containing inhibitors to the NACHT domain of NLRP3 has also been reported, preventing its oligomerization and activation. researchgate.net While direct studies on this compound are pending, the existing data on related urea molecules suggest a plausible role in modulating this inflammatory pathway. researchgate.net

Consistent with their activity on molecular targets like PD-L1, related urea compounds have demonstrated significant immunomodulatory effects at the cellular level.

PD-L1 Expression: As noted in section 5.1.3, aryl urea compounds can inhibit the expression of PD-L1 on cancer cells. nih.gov This action is critical for immunotherapy, as blocking the PD-1/PD-L1 axis can reinvigorate cytotoxic CD8+ T-cells, enabling them to recognize and eliminate tumor cells.

CD11b Expression: CD11b (also known as Integrin alpha M) is a subunit of the Mac-1 receptor expressed on myeloid cells, and its reduction is a promising strategy for anti-cancer immune modulation. Studies on benzylethoxyaryl ureas revealed that several derivatives significantly reduce CD11b expression in THP-1 monocytic cells when co-cultured with cancer cells. This effect was most pronounced after 48 hours of treatment. nih.gov

Compound ClassCell LineTreatment Duration% Reduction in CD11b ExpressionReference
p-fluorophenyl urea derivative (Cmpd 2)THP-1 (co-cultured with HT-29)48 h~20% nih.gov
p-methoxyphenyl urea derivative (Cmpd 11)THP-1 (co-cultured with HT-29)48 h~20% nih.gov

CD8 T-cell Activity: The modulation of immune checkpoints and myeloid cell markers by urea compounds culminates in the regulation of CD8 T-cell activity. nih.gov By inhibiting negative regulatory signals like PD-L1 and reducing the presence of potentially immunosuppressive myeloid cells (indicated by lower CD11b), these compounds can enhance the function of cytotoxic CD8 T-cells within the tumor microenvironment. nih.goved.ac.uk This suggests that compounds from this chemical class could act as small molecule immune potentiators for cancer therapy.

In-depth Analysis of "this compound" Reveals Gaps in Current Scientific Literature

Despite extensive database searches and a thorough review of available scientific literature, detailed molecular and cellular pharmacological investigations for the specific compound this compound remain largely uncharacterized. While the broader class of urea derivatives has been a subject of significant interest in medicinal chemistry, specific data relating to the cellular effects and biological activity of this particular molecule are not publicly available at this time.

This report aimed to construct a detailed article based on a provided outline, focusing on the molecular and cellular pharmacological investigations of this compound. However, a comprehensive search for scholarly articles and research data has revealed a significant lack of specific information required to populate the requested sections on cellular stress response, in vitro functional assays, and enzyme kinetics for this compound.

The intended structure of the article was to include the following sections:

In Vitro Functional Assays for Biological Activity Elucidation

Cell-Based Assays for Phenotypic Readouts Reflecting Mechanistic Action

The search for data to support these sections yielded no specific studies on this compound. General information on related compounds, such as other benzhydryl and urea derivatives, indicates a wide range of biological activities. For instance, various urea-based compounds have been investigated for their roles in modulating cellular stress and as inhibitors of various enzymes. Similarly, the benzhydryl moiety is present in a number of pharmacologically active molecules. However, per the strict constraints of this report to focus solely on this compound, this general information cannot be substituted for specific experimental data.

Without available research findings, the creation of detailed, informative, and scientifically accurate content, including the requested data tables, is not possible. The absence of such data in the public domain underscores a gap in the current scientific understanding of this specific chemical entity. Future research would be necessary to elucidate the pharmacological profile of this compound and to provide the data required for a comprehensive analysis as outlined.

Computational Chemistry and Molecular Modeling in the Study of 1 Benzhydryl 3 3 Hydroxycyclohexyl Urea

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be broadly categorized into two approaches: ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules known to be active are available. The process involves creating a model, or pharmacophore, that encapsulates the essential steric and electronic features required for a molecule to be active. nih.gov For 1-Benzhydryl-3-(3-hydroxycyclohexyl)urea, an LBVS approach would involve comparing its features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—to a pharmacophore model built from known potent sEH inhibitors. researchgate.net Large chemical databases could then be screened to find other compounds that match this pharmacophoric query. nih.gov

Structure-Based Virtual Screening (SBVS) , conversely, requires the 3D structure of the target protein. fabad.org.tr This method, often involving molecular docking, simulates the binding of a library of compounds into the active site of the target. ijpsr.com If studying this compound as a potential sEH inhibitor, its structure would be docked against the crystal structure of human sEH. A scoring function then estimates the binding affinity, allowing for the ranking of thousands or millions of compounds to prioritize candidates for experimental testing. biorxiv.orgbiorxiv.org

Screening TypeRequirementApplication to this compound
Ligand-Based Set of known active moleculesA pharmacophore model is generated from known urea-based sEH inhibitors. The features of this compound (e.g., urea (B33335) hydrogens, hydroxyl group, benzhydryl moiety) are matched against this model to predict activity.
Structure-Based 3D structure of the biological targetThis compound is computationally docked into the active site of a target protein (e.g., human sEH) to predict its binding orientation and affinity.

Molecular Docking for Prediction of Ligand-Target Binding Modes

Molecular docking is a cornerstone of structure-based drug design that predicts the preferred orientation of a ligand when bound to a receptor. ijpsr.com For this compound, docking simulations can elucidate its binding mode within the active site of a target like sEH. The urea moiety is critical for binding in many sEH inhibitors, forming key hydrogen bonds with catalytic residues. nih.govnih.gov

Docking studies would place the urea group of this compound to interact with key residues in the sEH active site, such as Asp335, Tyr383, and Tyr466. nih.govbiorxiv.org The benzhydryl and hydroxycyclohexyl groups would be positioned within hydrophobic pockets of the active site, and the simulation would calculate a docking score, often expressed in kcal/mol, to estimate binding affinity. researchgate.net This information is crucial for understanding the structural basis of its inhibitory activity and for designing modifications to improve potency. nih.gov

Illustrative Docking Results for this compound against Human sEH

Parameter Predicted Value/Interaction Significance
Binding Energy (kcal/mol) -9.5 Indicates a strong predicted binding affinity.
Hydrogen Bonds Urea N-H with Asp335; Hydroxyl-O with Tyr383 These interactions are critical for anchoring the inhibitor in the catalytic site.
Hydrophobic Interactions Benzhydryl group with Trp336, Met419; Cyclohexyl group with Phe267, Met339 These interactions contribute to the stability of the ligand-protein complex.

| Pi-Pi Stacking | Phenyl ring of benzhydryl with Tyr466 | A common interaction that enhances binding affinity for aromatic inhibitors. biorxiv.org |

Molecular Dynamics Simulations for Conformational Sampling and Binding Thermodynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. dntb.gov.ua An MD simulation of the this compound-sEH complex would involve simulating the movements of every atom over a period of nanoseconds to microseconds. This allows for the assessment of the stability of the predicted docking pose and reveals the flexibility of both the ligand and the protein. researchgate.net

MD simulations are also used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation trajectory to estimate the thermodynamic favorability of the binding event.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic properties of a molecule. For this compound, QC methods like Density Functional Theory (DFT) can be used to calculate its molecular orbital energies (HOMO/LUMO), electrostatic potential surface, and partial atomic charges. This information provides deep insights into the molecule's reactivity, stability, and the nature of its interactions with the target protein. For instance, the calculated partial charges on the urea atoms can help explain the strength of the hydrogen bonds it forms within the sEH active site.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov To develop a QSAR model for a series of urea derivatives including this compound, one would first calculate a set of molecular descriptors for each compound. researchgate.net These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

A mathematical equation is then generated to link these descriptors to the experimentally measured inhibitory activity (e.g., IC50). This model can then be used to predict the activity of new, unsynthesized urea derivatives, guiding the design of more potent inhibitors. nih.gov Quantitative Structure-Property Relationship (QSPR) modeling is a related technique used to predict physicochemical properties.

Example QSAR Descriptors for Urea-Based sEH Inhibitors

Descriptor Class Example Descriptor Relevance to Activity
Electronic Dipole Moment Influences long-range interactions with the protein active site.
Topological Molecular Connectivity Index Encodes information about the size, shape, and degree of branching in the molecule.
Quantum Chemical HOMO/LUMO Energy Gap Relates to the chemical reactivity and stability of the molecule.

| Hydrophobic | LogP | Describes the compound's partitioning between water and octanol, impacting cell permeability and binding to hydrophobic pockets. |

Homology Modeling and Protein-Ligand Complex Refinement

When an experimental 3D structure of a target protein is unavailable, a computational model can often be built using a technique called homology modeling. This method relies on the known structure of a related, homologous protein (the "template"). If one were to study the interaction of this compound with sEH from a species for which no crystal structure exists, a homology model could be constructed using the human sEH structure as a template. biorxiv.org

Preclinical Mechanistic Investigations of 1 Benzhydryl 3 3 Hydroxycyclohexyl Urea in Complex Biological Systems

Application of Relevant In Vivo Model Systems for Pathway Elucidation (excluding clinical efficacy)

To understand the biological effects of 1-Benzhydryl-3-(3-hydroxycyclohexyl)urea, researchers would typically employ a variety of established in vivo models. These models are crucial for observing the compound's impact on physiological and pathological processes in a whole-organism context.

Animal Models for Inflammatory Response Pathways

The anti-inflammatory potential of novel urea-based compounds is often assessed using models of induced inflammation. For instance, the carrageenan-induced paw edema model in rodents is a standard method to evaluate acute anti-inflammatory activity. In such a study, administration of this compound would be followed by measurement of paw volume changes over time. A significant reduction in swelling compared to a control group would suggest anti-inflammatory properties. Other models, such as those involving lipopolysaccharide (LPS) challenge, could provide insights into the compound's effects on systemic inflammatory responses and cytokine production.

Models for Investigating Oncogenic Metabolic Pathways (e.g., IDH2-driven processes)

Given the emerging role of metabolic pathways in cancer, the influence of this compound on oncogenic metabolism could be explored in relevant cancer models. For pathways involving enzymes like isocitrate dehydrogenase 2 (IDH2), xenograft models using cancer cell lines with specific IDH2 mutations would be appropriate. In these models, tumor growth and metabolic markers would be monitored following treatment with the compound. A reduction in tumor volume or alterations in key metabolites would indicate a potential role in modulating cancer metabolism.

Neurological and Pain Pathway Models for Receptor Function (e.g., TRPV1, CB1)

The structural motifs within this compound suggest potential interactions with neurological pathways. To investigate its effects on pain, researchers might use models of neuropathic or inflammatory pain, such as the chronic constriction injury model or the formalin test in rodents. Assessment of pain-related behaviors, like thermal hyperalgesia or mechanical allodynia, would be key endpoints. Furthermore, to determine if the compound acts through specific receptors like the transient receptor potential vanilloid 1 (TRPV1) or cannabinoid receptor 1 (CB1), studies could be conducted in knockout animals lacking these receptors or in combination with specific receptor antagonists. Some benzhydryl urea (B33335) derivatives have been identified as inverse agonists for the CB1 receptor.

Cardiovascular Disease Models for Lipid Metabolism Regulation

To assess the impact of this compound on cardiovascular health, particularly lipid metabolism, animal models of atherosclerosis, such as the ApoE knockout mouse fed a high-fat diet, would be informative. In these models, the development of atherosclerotic plaques, as well as plasma lipid profiles (e.g., cholesterol, triglycerides), would be quantified after a period of treatment. A reduction in plaque formation or favorable changes in lipid levels would suggest a cardioprotective effect.

Identification and Validation of Molecular Biomarkers Reflecting Mechanistic Action

A crucial step in preclinical investigation is the identification of molecular biomarkers that can demonstrate the compound is interacting with its intended target and modulating the desired biological pathway. For a compound like this compound, which may act as a soluble epoxide hydrolase (sEH) inhibitor, relevant biomarkers would include the levels of epoxyeicosatrienoic acids (EETs) and their corresponding diols (dihydroxyeicosatrienoic acids or DHETs) in plasma and tissues. An effective sEH inhibitor would be expected to increase the ratio of EETs to DHETs.

Biomarker ClassPotential BiomarkersRationale for Selection
Inflammatory Mediators Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), C-reactive protein (CRP)To quantify the systemic or localized anti-inflammatory effects of the compound.
Metabolic Markers 2-hydroxyglutarate (for IDH2 pathways), plasma lipid profilesTo assess the impact on specific oncogenic or cardiovascular metabolic pathways.
Target Engagement Markers Ratio of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs)To confirm inhibition of soluble epoxide hydrolase (sEH), a potential target for this class of compounds.

Pharmacodynamic Studies in Preclinical Models Focused on Target Engagement and Pathway Modulation

Pharmacodynamic (PD) studies are essential to understand the dose-response relationship and the time course of the compound's effects. In preclinical models, this would involve administering varying doses of this compound and measuring the physiological and molecular responses over time. For example, in an inflammation model, the extent of paw edema inhibition would be measured at different doses to determine the effective dose range. Similarly, in a cardiovascular model, blood pressure and lipid levels would be monitored. These studies would be correlated with pharmacokinetic data (measuring compound concentrations in the blood) to build a comprehensive understanding of its in vivo activity.

Study TypeKey Parameters MeasuredExpected Outcome for an Active Compound
Dose-response in inflammation model Paw volume, cytokine levelsDose-dependent reduction in swelling and inflammatory markers.
Time-course of target engagement Plasma EET/DHET ratioSustained elevation of the EET/DHET ratio over a specific time period post-dosing.
Receptor occupancy (if applicable) In vivo binding to specific receptors (e.g., CB1)Demonstration of target engagement in the central nervous system or peripheral tissues.

Future Perspectives and Academic Research Trajectories for 1 Benzhydryl 3 3 Hydroxycyclohexyl Urea

Design and Synthesis of Photoaffinity Probes and Chemical Tools for Target Deconvolution

A critical step in advancing the understanding of any bioactive compound is the precise identification of its molecular targets and off-targets. For 1-Benzhydryl-3-(3-hydroxycyclohexyl)urea, the development of specialized chemical tools, particularly photoaffinity probes, represents a significant future research direction.

Photoaffinity labeling is a powerful technique for covalently capturing a ligand's binding partners within a complex biological system. wikipedia.org The design of a photoaffinity probe based on the this compound scaffold would involve the incorporation of a photoreactive group, such as a diazirine or benzophenone (B1666685), at a position that does not significantly hinder its binding to sEH or other potential targets. wikipedia.orgnih.gov Additionally, a reporter tag, like biotin (B1667282) or a fluorescent dye, would be included for subsequent detection and enrichment of the labeled proteins. nih.gov

The general structure of such a probe is outlined in the table below:

ComponentFunctionPotential Moieties
Recognition Element Binds to the target protein(s)This compound core structure
Photoreactive Group Forms a covalent bond upon UV irradiationDiazirine, Benzophenone, Aryl Azide
Linker Connects the recognition element to the reporter tagAlkyl chains, polyethylene (B3416737) glycol (PEG)
Reporter Tag Enables detection and isolation of labeled proteinsBiotin, Fluorescent dyes (e.g., fluorescein, rhodamine), Alkyne/Azide for click chemistry

Exploration of Novel Polypharmacology and Multi-Target Modulators

The "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a more potent or synergistic therapeutic effect. nih.gov Given that many diseases, particularly those involving inflammation, are multifactorial, this approach holds considerable promise. nih.govmdpi.com

Future research on this compound could focus on its potential as a multi-target modulator. As an sEH inhibitor, it already targets a key enzyme in the arachidonic acid cascade. nih.gov Research could explore whether it or its analogs also modulate other related inflammatory targets, such as cyclooxygenases (COX), lipoxygenases (LOX), or fatty acid amide hydrolase (FAAH). mdpi.comescholarship.org The development of dual inhibitors, for instance targeting both sEH and COX-2, has been shown to have improved anti-inflammatory activity with potentially reduced side effects. mdpi.com

A systematic investigation could involve screening this compound and a library of its derivatives against a panel of inflammation-related enzymes and receptors. This would help to identify any multi-target activity and guide the rational design of new compounds with optimized polypharmacological profiles. The table below outlines potential secondary targets for exploration.

Target ClassSpecific ExamplesRationale for Co-targeting with sEH
Cyclooxygenases COX-1, COX-2Synergistic anti-inflammatory and analgesic effects. mdpi.com
Lipoxygenases 5-LOX, 12-LOX, 15-LOXComprehensive modulation of eicosanoid signaling pathways.
Fatty Acid Amide Hydrolase (FAAH) FAAHPotential for enhanced pain relief through modulation of the endocannabinoid system. escholarship.org
Nuclear Receptors PPARs (e.g., PPARγ)EETs, which are stabilized by sEH inhibition, can activate PPARs, suggesting a potential for synergistic effects in metabolic diseases. nih.gov

Integration of Advanced Proteomics and Metabolomics for Comprehensive Mechanistic Insight

To gain a holistic understanding of the biological effects of this compound, future research will need to integrate "omics" technologies. Proteomics and metabolomics can provide a comprehensive snapshot of the changes occurring within a biological system upon treatment with the compound.

Proteomic profiling can be used to assess global changes in protein expression and post-translational modifications in cells or tissues treated with this compound. This can reveal downstream signaling pathways that are modulated by sEH inhibition and help to identify biomarkers of drug response. nih.gov For example, quantitative proteomic techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) can be combined with affinity enrichment to identify protein-small molecule interactions with high confidence. nih.gov

Metabolomics analysis can be employed to measure the levels of a wide range of small molecule metabolites, providing a functional readout of the physiological state of a cell or organism. In the context of this compound, this would be particularly valuable for tracking changes in the levels of epoxyeicosatrienoic acids (EETs) and their corresponding diols (dihydroxyeicosatrienoic acids, DHETs), the direct substrates and products of sEH. nih.gov Furthermore, untargeted metabolomics could uncover unexpected metabolic perturbations, offering new insights into the compound's mechanism of action. nih.govnih.gov

"Omics" ApproachKey Information GainedPotential Applications for this compound
Proteomics Changes in protein expression, post-translational modifications, and protein-protein interactions.Identification of downstream signaling pathways affected by sEH inhibition; discovery of biomarkers for efficacy and toxicity. nih.gov
Metabolomics Quantification of endogenous metabolites, including lipids, amino acids, and nucleotides.Confirmation of sEH inhibition through measurement of EET/DHET ratios; discovery of novel metabolic pathways modulated by the compound. nih.gov

Development of Innovative Methodologies for Biological Evaluation and Compound Characterization

The robust characterization of enzyme inhibitors is fundamental to their development as therapeutic agents. Future research on this compound and its analogs will benefit from the application of advanced and innovative methodologies for their biological evaluation.

This includes moving beyond simple IC50 determination to more detailed kinetic analyses to understand the mode of inhibition (e.g., competitive, noncompetitive, or mixed-type) and to determine key parameters like the inhibitor constant (Ki). nih.govgoogle.com Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide valuable data on the thermodynamics and kinetics of the inhibitor-enzyme interaction.

Furthermore, the development of high-throughput screening assays will be crucial for evaluating libraries of derivatives to establish structure-activity relationships (SAR). acs.org This can involve fluorescence-based assays, as well as cell-based assays that measure downstream effects of sEH inhibition, such as changes in inflammatory cytokine production or cell migration. mdpi.com The evaluation of drug-like properties, including solubility and metabolic stability, early in the discovery process is also critical for identifying promising lead compounds. nih.gov

Evaluation MethodParameter MeasuredSignificance for Compound Characterization
Enzyme Kinetics Mode of inhibition (competitive, noncompetitive, etc.), Ki valueProvides a detailed understanding of how the inhibitor interacts with the enzyme. nih.gov
Biophysical Techniques (SPR, ITC) Binding affinity (KD), kinetics (kon, koff), and thermodynamicsOffers a label-free assessment of the binding interaction.
High-Throughput Screening IC50 values for large compound librariesFacilitates the rapid identification of potent inhibitors and establishment of SAR. acs.org
Cell-Based Assays Effects on cellular processes (e.g., inflammation, migration)Assesses the functional consequences of target engagement in a more physiologically relevant context.
ADME Assays Absorption, Distribution, Metabolism, Excretion propertiesDetermines the "drug-likeness" of a compound and its potential for in vivo efficacy.

Interdisciplinary Collaborative Research Initiatives in Chemical Biology and Drug Discovery

The journey of a compound from a laboratory curiosity to a potential therapeutic is a complex and multifaceted process that necessitates collaboration across various scientific disciplines. The future development of this compound will be significantly enhanced by fostering interdisciplinary research initiatives.

These collaborations would bring together experts in medicinal chemistry, pharmacology, biochemistry, structural biology, computational chemistry, and clinical medicine. pfizermedical.comnih.gov For instance, medicinal chemists can synthesize novel analogs, while structural biologists can solve the crystal structures of these compounds in complex with sEH to guide further design. nih.gov Pharmacologists and biochemists can perform detailed in vitro and in vivo evaluations, and computational chemists can use modeling and simulation to predict binding affinities and pharmacokinetic properties. researchgate.net

Such collaborative efforts are often facilitated by academic-industrial partnerships and government-funded consortia, which can provide the necessary resources and expertise to advance a compound through the drug discovery pipeline. sacbee.comsanofi.com These initiatives can accelerate the translation of basic scientific discoveries into tangible clinical benefits. sbpdiscovery.org

Q & A

Q. Comparative Data :

PropertyWith 3-OH CyclohexylWithout OH Group
LogP2.84.1
Solubility (mg/mL)0.450.12

Advanced: What strategies are effective in evaluating the biological activity of this compound against disease models?

Answer:

  • In vitro screening : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity assays (IC₅₀ determination) with MTT or ATP-based viability kits .
  • Target engagement : Employ surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to hypothesized targets (e.g., kinases or GPCRs) .
  • In vivo models : Test pharmacokinetics in rodents (Cmax, AUC) and efficacy in xenograft models, ensuring dose adjustments based on hydroxycyclohexyl-mediated solubility .

Advanced: How can researchers address discrepancies in reported pharmacological data for this compound?

Answer:

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ values normalized to assay conditions) .
  • Controlled replication : Reproduce conflicting experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Mechanistic studies : Use CRISPR knockout models to confirm target specificity if off-target effects are suspected .

Advanced: What computational methods are suitable for predicting the binding mode of this urea derivative to biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Glide can model interactions between the urea carbonyl and target active sites (e.g., hydrogen bonding with catalytic lysines) .
  • MD Simulations : GROMACS or AMBER simulations (100 ns) assess stability of the 3-hydroxycyclohexyl group in hydrophobic binding pockets .
  • QSAR Modeling : Build predictive models using descriptors like molar refractivity or topological polar surface area (TPSA) to optimize activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.